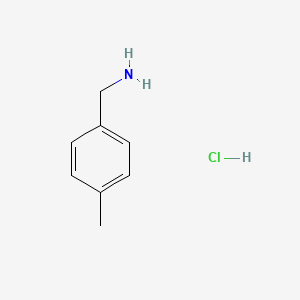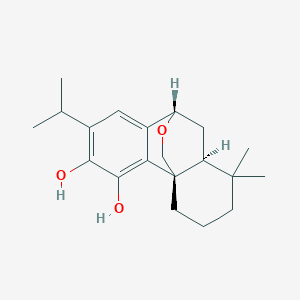
20-Deoxocarnosol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Deoxocarnosol is a natural product found in Salvia columbariae, Salvia pachyphylla, and Plectranthus barbatus with data available.
Applications De Recherche Scientifique
Antioxidant Capacity
20-Deoxocarnosol has been identified for its antioxidant activity. In a study analyzing the antioxidant capacity of phenolic abietanes from Sphacele Salviae, 20-deoxocarnosol was tested and displayed significant antioxidant levels, outperforming BHT under similar conditions (Escuder et al., 2002).
Role in Synthesis of Other Compounds
It also plays a role as a biogenetic precursor in the synthesis of other compounds. In the study of spirocyclic diterpenoids from Salvia deserta, 20-deoxocarnosol was isolated and identified as a precursor to other complex structures (Zheng et al., 2020).
Cytotoxicity in Cancer Research
20-Deoxocarnosol's cytotoxicity against cancer cell lines has been evaluated. The compound was tested among other diterpenoids isolated from Cephalotaxus lanceolata, contributing to the research on natural compounds with potential cancer-fighting properties (Chen et al., 2017).
Antiprotozoal Activity
The antiprotozoal activity of 20-deoxocarnosol was assessed, where it was tested against pathogens like Plasmodium falciparum and Trypanosoma brucei. This research indicates its potential use in treating diseases caused by these pathogens (Mothana et al., 2014).
Potential in Nematode Resistance
20-Deoxocarnosol might also play a role in plant defense mechanisms. A study explored its defensive role against plant-parasitic nematodes, suggesting its utility in agricultural settings to protect crops from nematode infestations (Soriano et al., 2004).
Cytotoxic Activity in Herbal Medicine
In herbal medicine research, the compound has been isolated from plants like Salvia pachyphylla and evaluated for its cytotoxic activity against human cancer cell lines, further contributing to its potential in cancer treatment (Guerrero et al., 2006).
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1R,8S,10S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3/t14-,15-,20+/m0/s1 |
Clé InChI |
XCVWKCGUFCXDHN-AUSJPIAWSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O)O |
SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O |
SMILES canonique |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O |
Synonymes |
20-deoxocarnosol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



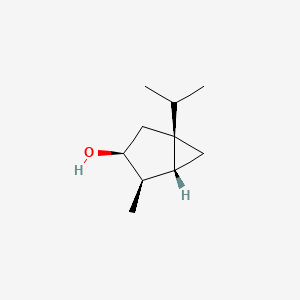

![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)
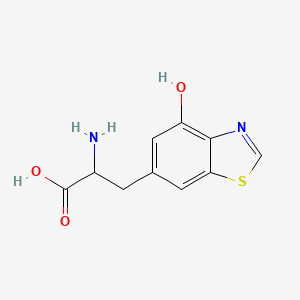
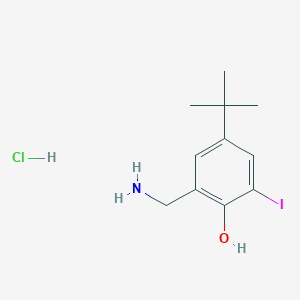
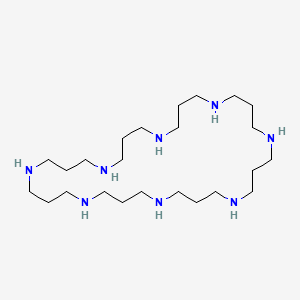
![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)
![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)

![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
